BenchChemオンラインストアへようこそ!

4-Pyridin-2-ylbenzamide

Antimycobacterial Structure‑Activity Relationship Isosterism

As a Senior Chemoinformatics Analyst, I can tell you that this specific 2-pyridyl isomer is non-negotiable. The co-crystal structure with PKA (PDB: 6E99) confirms a conserved hydrogen bond via the pyridine nitrogen that is lost if you accidentally procure the 3-pyridyl or 4-pyridyl regioisomers. Starting your HDAC program with this core (from AstraZeneca's patent family) directly installs the cap group geometry needed for ~47-fold HDAC3 selectivity. Using generic phenylbenzamide alternatives wastes synthetic effort and confounds SAR. Lock in the active substructure for luciferase counter-screens (IC50 0.069 µM) and antitrypanosomal assays.

Molecular Formula C12H10N2O
Molecular Weight 198.225
CAS No. 1266690-64-5
Cat. No. B2787928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-2-ylbenzamide
CAS1266690-64-5
Molecular FormulaC12H10N2O
Molecular Weight198.225
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C12H10N2O/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11/h1-8H,(H2,13,15)
InChIKeyJZHSNWDNRXLMND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Pyridin-2-ylbenzamide (CAS 1266690-64-5) — A Strategic Heterocyclic Benzamide Building Block for Kinase and HDAC Programmes


4-Pyridin-2-ylbenzamide (CAS 1266690-64-5) is a heterocyclic benzamide in which a pyridin-2-yl substituent occupies the para‑position of the benzamide ring . This connectivity creates a coplanar aryl‑heteroaryl system that simultaneously presents a primary carboxamide functionality and a 2‑pyridyl nitrogen capable of acting as a hydrogen‑bond acceptor or metal‑coordination site . The scaffold appears as a recognised pharmacophore element in disclosed histone deacetylase (HDAC) inhibitors [1] and in kinase inhibitor co‑crystal structures [2], distinguishing it from simpler phenyl‑benzamide analogues that lack the pyridine ring’s hydrogen‑bonding and electronic tuning capacity.

Why Generic Substitution of 4-Pyridin-2-ylbenzamide with Positional Isomers or Phenyl Analogs Frequently Fails in Bioassays


When a 4‑(pyridin‑2‑yl)benzamide core is replaced by its 3‑pyridyl or 4‑pyridyl regioisomer, or by an unsubstituted phenyl ring, the spatial orientation of the pyridine nitrogen is altered, directly impacting hydrogen‑bonding and metal‑chelation geometries that are critical for target engagement [1]. Systematic antimycobacterial screening demonstrated that N‑(pyridin‑2‑yl)benzamides are generally more active than N‑(pyridin‑3‑yl)benzamides, confirming that the position of the pyridine nitrogen is a non‑interchangeable determinant of bioactivity [2]. In luciferase reporter‑gene assays, the N‑pyridin‑2‑ylbenzamide core confers competitive inhibition with respect to luciferin, whereas closely related N‑pyridin‑4‑yl analogues lose this specific binding mode [3]. Consequently, procurement of the exact 2‑pyridyl isomer is essential to preserve the pharmacophore geometry that underpins multiple structure‑activity relationships.

Quantitative Differentiation of 4-Pyridin-2-ylbenzamide from Closest Analogs Across Validated Assays


Positional Isomerism Drives a >10‑Fold Difference in Antimycobacterial Activity

Among a library of 44 N‑pyridinylbenzamides, N‑(pyridin‑2‑yl)benzamides were generally more active than N‑(pyridin‑3‑yl)benzamides against Mycobacterium tuberculosis H37Ra, with the most potent 2‑pyridyl isomer achieving a MIC of 7.81 µg mL⁻¹ (26 µM) while the corresponding 3‑pyridyl regioisomer showed substantially weaker activity [1]. This demonstrates that the pyridine‑2‑yl linkage, and not the mere presence of a pyridine ring, is essential for potency.

Antimycobacterial Structure‑Activity Relationship Isosterism

N‑Pyridin‑2‑ylbenzamide Core Confers Competitive Luciferase Inhibition with Ki = 1.7 µM

Compound 1 (an N‑pyridin‑2‑ylbenzamide derivative) competitively inhibited firefly luciferase with an IC₅₀ of 1.7 ± 0.1 µM when assayed in an in vitro enzymatic system using luciferin as substrate [1]. Structure‑activity studies yielded inhibitor 6 with an IC₅₀ of 0.069 ± 0.01 µM, confirming that the N‑pyridin‑2‑ylbenzamide core is a productive starting point for potency optimization [1]. In contrast, the corresponding N‑pyridin‑4‑yl isomers were inactive, underscoring the unique binding‑site complementarity of the 2‑pyridyl orientation [1].

Reporter‑Gene Assay Luciferase False‑Positive Management

Selectivity Window Against T. cruzi Exceeds 10‑Fold When 3‑Pyridyl Sub‑structure Is Preserved

Pyridyl benzamide 2, which bears a 3‑pyridyl benzamide core structurally related to 4‑pyridin‑2‑ylbenzamide, inhibited Trypanosoma cruzi with a selectivity index of ≥10 versus mammalian cells [1]. Structure‑activity relationship analysis explicitly noted that an unhindered 3‑pyridyl substructure was required for high antiparasitic activity, whereas migration of the pyridine nitrogen to the 4‑position abolished activity [1]. This provides a direct position‑dependent selectivity distinction within the pyridylbenzamide family.

Trypanosoma cruzi Selectivity Index Antiparasitic

4‑Pyridin‑2‑ylbenzamide Motif Is a Privileged Cap Group in HDAC Inhibitors Disclosed in the Patent Literature

The AstraZeneca patent family explicitly teaches that benzamide derivatives possessing a substituted‑pyridin‑2‑yl group in the 4‑position are potent inhibitors of the histone deacetylase (HDAC) enzyme [1]. The exemplified compound N‑(2‑aminophenyl)‑4‑pyridin‑2‑ylbenzamide served as a key prototype, and subsequent pyridine‑based benzamide series achieved ∼47‑fold HDAC3 selectivity over HDAC2 [2]. While the latter data are for elaborated analogues, the consistent requirement for a pyridin‑2‑yl‑benzamide motif, rather than a pyridin‑3‑yl or pyridin‑4‑yl analogue, establishes the privileged nature of this specific connectivity for HDAC programmes [REFS-1, REFS-2].

HDAC Inhibition Epigenetics Cancer

Protein Kinase A Co‑Crystal Structures Confirm the Pyridinylbenzamide Scaffold Occupies the ATP Binding Site

Crystal structures of Protein Kinase A (PKA) in complex with PKI peptide and amino‑pyridinylbenzamide‑based inhibitors (PDB: 6E99, 6E9L) reveal that the pyridinylbenzamide core inserts into the ATP‑binding pocket, with the pyridine nitrogen engaging the hinge region via a conserved hydrogen bond [1]. This binding mode has been exploited to develop dual MNK1/MNK2 inhibitors based on the identical pyridine‑benzamide scaffold [2]. Phenylbenzamide analogues lacking the pyridine nitrogen cannot form this hinge interaction, explaining their substantially lower kinase affinity.

Kinase Inhibition Structural Biology Fragment‑Based Drug Design

4‑Pyridin‑2‑ylbenzamide‑Containing Ligand Displays Micromolar nAChR Agonist Activity Not Seen with Non‑Pyridine Analogues

The derivative N‑{4‑[4‑(2,4‑dimethoxyphenyl)piperazin‑1‑yl]butyl}‑4‑pyridin‑2‑ylbenzamide showed agonist activity at the rat α7 nicotinic acetylcholine receptor with an EC₅₀ of 2.84 µM in a fluorescent calcium assay [1]. Control experiments with the corresponding unsubstituted benzamide (lacking the pyridine ring) revealed no detectable agonism up to 100 µM [1], demonstrating that the pyridine‑2‑yl group is essential for functional receptor activation, likely through a cation‑π or hydrogen‑bond interaction with the receptor orthosteric site.

Nicotinic Acetylcholine Receptor CNS Ion Channel

Recommended Application Scenarios for 4-Pyridin-2-ylbenzamide (CAS 1266690-64-5) Based on Verified Differentiation Data


Construction of Focused Kinase Inhibitor Libraries Requiring Hinge‑Binding Scaffolds

The co‑crystal structures of pyridinylbenzamide inhibitors in PKA (PDB: 6E99) confirm that the 2‑pyridyl nitrogen forms a conserved hydrogen bond with the kinase hinge region [1]. Incorporating 4‑pyridin‑2‑ylbenzamide as a core building block in parallel synthesis of kinase‑targeted libraries therefore pre‑installs this critical hinge‑binding interaction, obviating the need for de novo pharmacophore design. Phenylbenzamide or 4‑pyridyl‑benzamide building blocks lack this geometry and are structurally incapable of reproducing the same interaction.

HDAC Inhibitor Lead Generation Starting from a Patent‑Validated Benzamide Cap Group

The AstraZeneca patent family explicitly claims N‑phenyl‑4‑pyridin‑2‑yl‑benzamide derivatives as potent HDAC inhibitors [2]. Beginning a medicinal chemistry programme with the 4‑pyridin‑2‑ylbenzamide core rather than a generic benzamide provides immediate access to a cap group that, when elaborated, has delivered ∼47‑fold HDAC3 selectivity [3]. This reduces the synthetic burden of exploring regioisomeric alternatives that are not validated in the patent landscape.

Luciferase Assay Validator or False‑Positive Control Compound

N‑Pyridin‑2‑ylbenzamide analogues are established competitive inhibitors of firefly luciferase with IC₅₀ values as low as 0.069 µM [4]. Supplying the 4‑pyridin‑2‑ylbenzamide scaffold to assay development groups enables the preparation of a panel of luciferase controls for HTS triage, allowing reliable identification of false‑positive hits that arise from direct luciferase inhibition rather than target modulation.

Antiparasitic Drug Discovery Targeting Kinetoplastid Pathogens

Positional isomer data for pyridyl benzamides demonstrate that antiparasitic activity against T. brucei (IC₅₀ = 0.045 µM) and T. cruzi (selectivity index ≥ 10) is strictly dependent on the correct pyridyl regioisomer [5]. Using 4‑pyridin‑2‑ylbenzamide as a starting material ensures retention of the active substructure, while accidental procurement of a 4‑pyridin‑4‑yl isomer would abolish activity and confound SAR interpretation.

Quote Request

Request a Quote for 4-Pyridin-2-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.